4-Fluoropyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

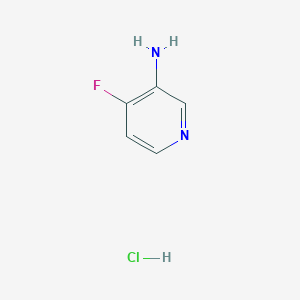

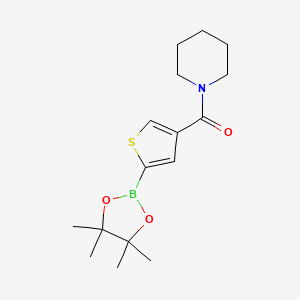

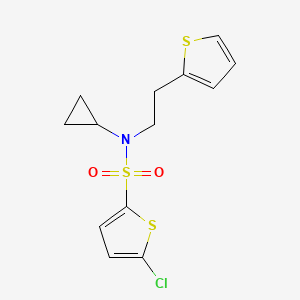

4-Fluoropyridin-3-amine hydrochloride is a chemical compound that belongs to the class of organic halide compounds. This compound contains one pyridine ring and one fluorine atom that is attached to the third carbon atom of the pyridine ring. It is also known as 3-fluoropyridin-4-amine .

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, is a challenging task due to their electron-rich aromatic structure. One of the commonly used methods for the synthesis of such compounds is the reaction of 4-chloropyridine with potassium fluoride and ammonia in the presence of a catalytic amount of copper powder .Molecular Structure Analysis

The molecular formula of this compound is C5H6ClFN2, and its molecular weight is 148.57 g/mol . The structure includes a pyridine ring with a fluorine atom attached to the third carbon atom and an amine group attached to the fourth carbon atom .Chemical Reactions Analysis

Amines, including 4-Fluoropyridin-3-amine, can act as weak organic bases. They can react with strong acids such as hydrochloric acid to form ammonium salts . Also, the presence of fluorine atoms in the structure can lead to interesting chemical reactions due to the strong electron-withdrawing nature of fluorine .Physical And Chemical Properties Analysis

This compound is a crystalline white powder. It is highly soluble in water and polar organic solvents such as ethanol, methanol, and acetone . The compound is stable under normal conditions and does not react with air, moisture, or light .Scientific Research Applications

Efficient Synthesis and Drug Development

4-Fluoropyridin-3-amine hydrochloride serves as a pivotal intermediate in the synthesis of compounds with significant pharmacological potential. Its reactivity and structural motif are leveraged to create molecules designed to enhance cognitive functions and combat bacterial infections.

Cognition Enhancers : The molecule has been utilized in synthesizing cognition-enhancing drugs. For instance, a study outlines the efficient functionalization of 2-Fluoro-4-methylpyridine, leading to the development of compounds such as DMP 543, aimed at enhancing acetylcholine release, a critical neurotransmitter in memory and learning processes (Pesti et al., 2000).

Antibacterial Agents : this compound also finds application in the creation of novel antibacterial agents. Research has led to the synthesis of compounds demonstrating significant antibacterial activity, offering potential pathways for new treatments against bacterial infections (Egawa et al., 1984).

Material Science and Chemistry

The compound is instrumental in the field of material science, particularly in the development of fluorescent indicators and herbicides.

Fluorescent Indicators : In the realm of fluorescent probes, derivatives of this compound have been employed in designing indicators for various applications, from pH measurement to the detection of metal ions and biomolecules. This application underscores the versatility and importance of fluorescent compounds in both research and diagnostic tools (Boens et al., 2012).

Herbicide Development : The chemical's reactivity has been harnessed to synthesize novel fluoropicolinate herbicides, illustrating its significance in agriculture for developing more effective and selective weed control agents. These herbicides target specific pathways in plants, demonstrating the potential of this compound in creating compounds that can improve agricultural productivity and sustainability (Johnson et al., 2015).

Advanced Synthesis Techniques

The molecule facilitates advanced synthesis techniques, enabling the creation of complex structures with high specificity and yield.

- Directed Lithiation : Studies have shown that 4-halopyridines, including 4-fluoropyridines, can undergo directed lithiation, allowing for precise functionalization. This technique is crucial for synthesizing various disubstituted pyridines, which have applications ranging from pharmaceuticals to materials science (Marsais et al., 1988).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-fluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

4-fluoropyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGRHJRKFNFBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803603-50-0 |

Source

|

| Record name | 4-fluoropyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)